Ethyl 4-amino-3-isopropylbenzoate
Description
Ethyl 4-amino-3-isopropylbenzoate is a benzoate derivative characterized by an amino group at the para position (C4) and an isopropyl group at the meta position (C3) on the aromatic ring. The ester functional group (ethyl) at the carboxylate position enhances its solubility in organic solvents while retaining reactivity for further derivatization. This compound has garnered attention in medicinal chemistry due to its structural versatility, which allows for interactions with biological targets such as enzymes and receptors involved in metabolic pathways . Its unique substitution pattern—combining an electron-donating amino group and a sterically bulky isopropyl substituent—confers distinct electronic and steric properties, influencing both chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 4-amino-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C12H17NO2/c1-4-15-12(14)9-5-6-11(13)10(7-9)8(2)3/h5-8H,4,13H2,1-3H3 |
InChI Key |
UVJCWKPOTNIBAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-amino-3-isopropylbenzoate can be synthesized through a multi-step process. One common method involves the reduction of ethyl 4-nitro-3-isopropylbenzoate. The reduction can be achieved using indium powder and ammonium chloride in ethanol under reflux conditions . The reaction mixture is then cooled, diluted with water, and extracted with dichloromethane. The organic phase is dried and concentrated to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3-isopropylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group in the precursor can be reduced to form the amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Indium powder and ammonium chloride in ethanol are used for the reduction of nitro groups.
Substitution: Halogenation can be carried out using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: this compound from its nitro precursor.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Ethyl 4-amino-3-isopropylbenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of local anesthetics and other pharmaceutical compounds.
Materials Science: The compound is used in the development of polymers and resins with specific properties.
Biological Research: It serves as a building block for the synthesis of bioactive molecules that can be used in drug discovery and development.
Mechanism of Action
The mechanism of action of ethyl 4-amino-3-isopropylbenzoate, particularly in its role as a local anesthetic, involves the inhibition of sodium ion channels in nerve cells. By binding to specific sites on the sodium channel, the compound reduces the passage of sodium ions, thereby blocking the conduction of nerve impulses and resulting in a loss of sensation .
Comparison with Similar Compounds
Key Insights :
- The amino group in this compound increases electron density on the aromatic ring, facilitating electrophilic aromatic substitution, whereas halogens (Br, Cl) reduce reactivity in such reactions .
- Steric effects from the isopropyl group hinder interactions at the C3 position, making this compound less reactive toward bulky electrophiles compared to methyl- or ethyl-substituted analogs .
Key Insights :
- This compound’s amino group enhances binding to metabolic enzymes, distinguishing it from halogenated analogs with antibacterial or anticancer focus .
- Compounds with hydroxy or nitro groups (e.g., Ethyl 4-amino-3-hydroxybenzoate) exhibit antioxidant or cytotoxic activities absent in the target compound due to divergent functional groups .
Structural and Electronic Comparison
The table below highlights electronic and steric parameters calculated for select compounds:
| Compound Name | Hammett σ Constant (C4 Substituent) | Steric Parameter (Es) at C3 | LogP |
|---|---|---|---|
| This compound | -0.66 (NH₂) | -1.24 (iPr) | 2.1 |
| Ethyl 4-bromo-3-isopropylbenzoate | +0.23 (Br) | -1.24 (iPr) | 3.8 |
| Ethyl 4-amino-3-methylbenzoate | -0.66 (NH₂) | -0.47 (Me) | 1.3 |
| Ethyl 4-chloro-3-ethylbenzoate | +0.11 (Cl) | -0.93 (Et) | 2.9 |
Key Insights :
- The electron-donating amino group (σ = -0.66) lowers the compound’s LogP compared to halogenated analogs, improving solubility .
- Steric parameters (Es) correlate with substituent size: isopropyl (-1.24) significantly hinders reactivity compared to methyl (-0.47) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
